L-AP4 - 23052-81-5

L-AP4

Catalog Number: EVT-272538
CAS Number: 23052-81-5
Molecular Formula: C4H10NO5P
Molecular Weight: 183.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-AP4, also known as (2S)-2-amino-4-phosphonobutanoic acid, is a synthetic amino acid analog and a potent agonist of group III mGluRs. [] It serves as an essential tool in scientific research for understanding the functions and pharmacology of these receptors. L-AP4 has a high affinity for mGluR4, mGluR6, mGluR7, and mGluR8, with varying potencies across these subtypes. [] L-AP4 was initially recognized as a potent presynaptic inhibitor of evoked synaptic transmission. []

L-2-amino-4-thiophosphonobutyric acid (L-thioAP4)

  • Compound Description: L-thioAP4 is a phosphonic acid derivative that acts as a potent agonist of group III metabotropic glutamate receptors (mGluRs). It exhibits a two-fold higher potency compared to L-AP4 in activating mGluR4. This increased potency is attributed to the stronger second acidity of L-thioAP4 due to the presence of sulfur. []
  • Relevance: L-thioAP4 is structurally similar to L-AP4, differing only in the substitution of oxygen with sulfur in the phosphonic acid moiety. This subtle structural change leads to a significant increase in potency for activating group III mGluRs, highlighting the importance of the distal acidic group for receptor binding and activation. []

L-2-amino-4-(hydroxy)phosphinylbutyric acid (Desmethylphosphinothricin, DMPT)

  • Compound Description: DMPT is a phosphinic acid derivative that acts as a weak agonist of group III mGluRs. It displays significantly lower potency compared to L-AP4 at the mGluR4 receptor. []
  • Relevance: DMPT shares a similar structure with L-AP4, but with a phosphinic acid group instead of the phosphonic acid group present in L-AP4. This modification leads to a substantial decrease in potency for activating group III mGluRs, suggesting that the phosphonic acid moiety is crucial for high-affinity interactions with the receptor. []

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)

  • Compound Description: (1S,3R)-ACPD is a cyclic analog of glutamate that acts as an agonist at both L-AP4-sensitive mGluRs and other subtypes of mGluRs. In retinal ON bipolar cells, it evokes similar outward currents as L-AP4, suggesting it acts through the same second messenger pathway involving cGMP-PDE. [, ]
  • Relevance: While (1S,3R)-ACPD activates L-AP4-sensitive receptors, it also interacts with non-AP4 mGluRs, indicating broader activity compared to L-AP4. [, ] This difference in selectivity highlights the importance of considering potential off-target effects when using (1S,3R)-ACPD as a pharmacological tool to study L-AP4 receptors.

L-Glutamate

  • Compound Description: L-Glutamate is the endogenous neurotransmitter that activates all subtypes of ionotropic and metabotropic glutamate receptors. While it can activate group III mGluRs, including L-AP4-sensitive receptors, it generally exhibits lower potency and efficacy compared to L-AP4. [, ]
  • Relevance: L-AP4 is a more potent and selective agonist of group III mGluRs than the endogenous ligand L-glutamate. [, ] This difference in potency and selectivity makes L-AP4 a valuable tool for studying the specific functions of L-AP4-sensitive mGluRs without the confounding effects of activating other glutamate receptor subtypes.

Phosphinothricin (PT)

  • Compound Description: Phosphinothricin is a naturally occurring glutamate analog and a potent inhibitor of glutamine synthetase. It displays very low potency as an agonist at group III mGluRs, including mGluR4. []
  • Relevance: Although structurally similar to L-AP4, PT exhibits significantly weaker agonist activity at group III mGluRs. [] This difference in activity highlights the importance of the specific structural features of L-AP4, such as the phosphonic acid moiety and the length of the carbon chain, for potent activation of group III mGluRs.

L-2-amino-6-phosphonohexanoic acid (L-AP6)

  • Compound Description: L-AP6 is an alpha-amino-omega-phosphonate excitatory amino acid analog. It acts as a relatively selective agonist at the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons, with the L-isomer exhibiting higher potency than the D-isomer. []
  • Relevance: While both L-AP6 and L-AP4 interact with glutamate receptors, L-AP6 exhibits a distinct selectivity profile. L-AP6 primarily targets the quisqualate-sensitized site with minimal activity at other glutamate receptors, including L-AP4-sensitive mGluRs. [] This difference in selectivity highlights the diversity within the glutamate receptor family and emphasizes the need for specific pharmacological tools to dissect the functions of individual receptor subtypes.

(RS)-α-cycloprophy-4-phosphonophenylglycine (CPPG)

  • Compound Description: CPPG is a selective antagonist of group III mGluRs. It effectively blocks the effects of L-AP4 and other group III agonists in various experimental paradigms. [, , ]
  • Relevance: CPPG serves as a valuable tool to confirm the involvement of group III mGluRs in mediating the effects of L-AP4. [, , ] By blocking the actions of L-AP4, CPPG helps to establish the specificity of L-AP4's effects on group III mGluRs and rule out potential off-target effects.

(RS)-α-methyl-4-carboxyphenylglycine (MCPG)

  • Compound Description: MCPG is a competitive antagonist at both group II and group III mGluRs, exhibiting a broader selectivity profile compared to CPPG. []
  • Relevance: While MCPG can antagonize the effects of L-AP4, its lack of selectivity for group III mGluRs limits its usefulness in dissecting the specific roles of L-AP4-sensitive receptors. [] This highlights the importance of using highly selective antagonists, such as CPPG, to elucidate the specific contributions of individual mGluR subtypes.

(S)-2-amino-4-phosphonobutanoic acid (L-SOP)

  • Compound Description: L-SOP is a broad-spectrum agonist of group III mGluRs that effectively inhibits glutamate release. It has demonstrated neuroprotective effects in in vivo models of Parkinson’s disease (PD) by activating group III mGluRs in the substantia nigra, suggesting its potential as a therapeutic agent for treating PD. [, ]
Source and Classification

L-AP4 is derived from the amino acid L-glutamate, which is a primary excitatory neurotransmitter in the brain. It belongs to the class of compounds known as amino acid derivatives and specifically acts as an agonist for metabotropic glutamate receptors, which are G-protein-coupled receptors involved in various physiological processes, including synaptic plasticity and modulation of neurotransmitter release.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-AP4 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available amino acids or their derivatives.
  2. Phosphonylation: The introduction of a phosphonate group is crucial for producing the desired biological activity. This can be achieved through reactions involving phosphoric acid derivatives.
  3. Purification: After synthesis, purification methods such as crystallization or chromatography are employed to isolate L-AP4 from by-products.

For example, one common synthetic route involves the reaction of a protected form of L-glutamate with phosphorous acid to yield L-AP4 after deprotection and purification .

Molecular Structure Analysis

Structure and Data

L-AP4 has a specific molecular structure characterized by its four-carbon backbone with an amino group and a phosphonate group attached. The chemical formula for L-AP4 is C5H10N1O4PC_5H_{10}N_1O_4P, with a molecular weight of approximately 189.1 g/mol.

The structural representation can be summarized as follows:

  • Backbone: Four carbon atoms
  • Functional Groups: Amino group (NH2-NH_2), carboxylate group (COO-COO^-), and phosphonate group (PO32-PO_3^{2-})

This unique structure allows L-AP4 to interact selectively with specific metabotropic glutamate receptors, influencing their signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

L-AP4 primarily participates in receptor-mediated reactions within the central nervous system. Its mechanism involves binding to metabotropic glutamate receptors, leading to:

  1. Inhibition of Neurotransmitter Release: By activating group II and III metabotropic receptors, L-AP4 reduces the release of excitatory neurotransmitters like glutamate.
  2. Signal Transduction Pathways: Activation of these receptors triggers intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.

The pharmacological profile of L-AP4 has been characterized using various assays that measure changes in intracellular calcium levels or cyclic adenosine monophosphate (cAMP) production upon receptor activation .

Mechanism of Action

Process and Data

The mechanism of action for L-AP4 involves its binding to metabotropic glutamate receptors, specifically mGluR4 and mGluR7. Upon binding:

  1. Receptor Activation: L-AP4 induces conformational changes in the receptor that activate associated G-proteins.
  2. Signal Modulation: This activation leads to downstream effects such as inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and reduced neurotransmitter release.

Studies have shown that L-AP4 can effectively modulate synaptic transmission in various neuronal circuits, suggesting its potential use in treating conditions like anxiety or schizophrenia where glutamatergic signaling is disrupted .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-AP4 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically ranges around 150–155 °C.

These properties make L-AP4 suitable for both in vitro and in vivo studies, allowing researchers to explore its pharmacological effects effectively .

Applications

Scientific Uses

L-AP4 has several significant applications in scientific research:

  1. Neuroscience Research: Used extensively to study the role of metabotropic glutamate receptors in synaptic plasticity and neuropharmacology.
  2. Therapeutic Potential: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety disorders, and schizophrenia by modulating glutamatergic transmission.
  3. Pharmacological Studies: Serves as a tool compound in drug discovery efforts aimed at developing new treatments that target metabotropic glutamate receptors.

Properties

CAS Number

23052-81-5

Product Name

L-AP4

IUPAC Name

(2S)-2-amino-4-phosphonobutanoic acid

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1

InChI Key

DDOQBQRIEWHWBT-VKHMYHEASA-N

SMILES

C(CP(=O)(O)O)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

2-amino-4-phosphonobutanoic acid
2-amino-4-phosphonobutyric acid
Abu(P)
DL-2-amino-4-phosphobutanoic acid
DL-AP4
L-2-amino-4-phosphobutyric acid
L-2-amino-4-phosphonobutanoic acid
L-2-amino-4-phosphonobutyrate
L-AP4, butyric
L-APB

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N

Isomeric SMILES

C(CP(=O)(O)O)[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.